2-(2-nitroethyl)-1H-indole
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Overview
Description
2-(2-nitroethyl)-1H-indole is an organic compound that belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its nitroethyl substituent at the second position of the indole ring, which imparts unique chemical properties and reactivity. Indole derivatives, including this compound, are widely studied due to their significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitroethyl)-1H-indole typically involves the nucleophilic addition of indoles to nitroalkenes. One common method is the Michael addition, where indoles react with nitroalkenes under basic conditions to form the desired product. This reaction can be facilitated by microwave activation, which enhances the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitroethyl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and acylating agents (acyl chlorides) are commonly used.
Major Products Formed
Oxidation: Conversion to nitroso or amino derivatives.
Reduction: Formation of 2-(2-aminoethyl)-1H-indole.
Substitution: Formation of halogenated or acylated indole derivatives.
Scientific Research Applications
2-(2-nitroethyl)-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-nitroethyl)-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The indole ring can also participate in binding interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-nitrovinyl)-1H-indole: Similar structure with a nitrovinyl group instead of a nitroethyl group.
2-nitrobenzofuran: Contains a nitro group on a benzofuran ring, exhibiting different reactivity and biological properties.
Uniqueness
2-(2-nitroethyl)-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitroethyl group provides distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-nitroethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWHWSJZHVRRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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